alpha,beta-Methyleneadenosine 5'-diphosphate sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

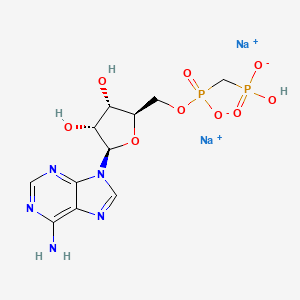

α,β-Methyleneadenosine 5'-diphosphate sodium salt (α,β-MeADP) is a synthetic nucleotide analog characterized by a methylene bridge (-CH₂-) between the α- and β-phosphate groups (Fig. 1). This modification renders the compound resistant to hydrolysis by phosphatases and nucleotidases, enhancing its stability and efficacy as a competitive inhibitor . Its primary biological role is the inhibition of CD73 (ecto-5'-nucleotidase), an enzyme responsible for converting adenosine monophosphate (AMP) to adenosine—a key regulator of purinergic signaling . Applications include studies of adenosine-mediated vasoconstriction, immune modulation, and cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt involves the chemical modification of adenosineThis modification is achieved through a series of chemical reactions that involve the use of specific reagents and catalysts under controlled conditions .

Industrial Production Methods: Industrial production of alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. These reactions can be catalyzed by various enzymes or chemical reagents .

Common Reagents and Conditions: Common reagents used in the reactions involving alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt include nucleophiles and electrophiles that target the phosphate groups. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. the primary goal is often to modify the phosphate groups or the adenosine moiety to study the compound’s biological activity .

Scientific Research Applications

Cancer Research

- Reversal of Drug Resistance : APCP has been shown to reverse doxorubicin resistance in multidrug-resistant (MDR) cancer cells. Studies indicate that it enhances rhodamine uptake while inhibiting efflux in ecto-5'-nucleotidase-positive MDR cells such as MCF7/A6 and L1210/A . This property suggests potential use in combination therapies to overcome drug resistance in cancer treatment.

- Tumor Microenvironment Modulation : Inhibition of CD73 by APCP can alter the tumor microenvironment by reducing immunosuppressive adenosine levels, which may enhance anti-tumor immune responses .

Neuroprotection

- Alzheimer's Disease : APCP has been investigated for its neuroprotective properties. In mouse models of Alzheimer's disease, it was found to reduce memory loss induced by amyloid-beta peptide . This suggests that CD73 inhibition could be a therapeutic strategy for neurodegenerative diseases.

Inflammation and Autoimmune Disorders

- Modulation of Inflammatory Responses : APCP has demonstrated efficacy in reducing inflammation in various models. For instance, it induces inflammation in rodent models of pleurisy but also shows potential for reducing inflammatory responses associated with autoimmune conditions .

- Leishmania Infection : APCP has been studied for its role in modulating macrophage responses during Leishmania infection. It was found that treatment with APCP significantly decreased parasitism in infected macrophages by inhibiting CD73 activity .

Case Studies and Research Findings

Mechanism of Action

Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt exerts its effects by inhibiting the activity of ecto-5’-nucleotidase (CD73). This enzyme is responsible for converting AMP to adenosine, a molecule that plays a key role in various physiological processes, including immune response and inflammation . By inhibiting CD73, alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt can modulate adenosine levels and influence cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Adenosine Diphosphate

The following table summarizes key structural and functional differences between α,β-MeADP and related compounds:

Key Functional Differences

Enzyme Specificity: α,β-MeADP specifically inhibits CD73 by mimicking AMP but resisting dephosphorylation, thereby blocking adenosine production . In contrast, β,γ-MeATP targets P2X receptors due to its modified triphosphate chain, which stabilizes binding to ionotropic receptors . ADP sodium salt acts as a substrate for kinases (e.g., creatine kinase) and activates P2Y receptors, promoting platelet aggregation and metabolic signaling .

Resistance to Hydrolysis :

- The α,β-methylene bridge in α,β-MeADP prevents enzymatic cleavage, enhancing its half-life compared to unmodified ADP or ATP . Similarly, β-thio or methylthio substitutions (e.g., ADPβS, 2-MeSADP) confer resistance to ectonucleotidases .

Receptor Selectivity :

- 2-MeSADP shows 100-fold higher potency at P2Y₁ receptors than ADP due to its methylthio group, which enhances receptor affinity .

- β,γ-MeATP selectively activates P2X receptors over P2Y subtypes, making it useful for distinguishing receptor subtypes in neuronal tissues .

CD73 Inhibition in Hypoxia

- In renal hypoxia models, α,β-MeADP (120 µM) reduced adenosine production by 67% and attenuated vasoconstriction by 40%, confirming its role in regulating adenosine-mediated vascular responses .

- Comparatively, AMPCP showed similar efficacy but lower solubility, limiting its use in in vivo systems .

Metabolic Enzyme Interactions

- ADP sodium salt is critical in energy transfer pathways (e.g., glycolysis, oxidative phosphorylation) but is rapidly metabolized, unlike α,β-MeADP .

Receptor Activation Studies

Biological Activity

Alpha, beta-Methyleneadenosine 5'-diphosphate sodium salt (AMP-CP) is a synthetic compound that acts primarily as an inhibitor of ecto-5'-nucleotidase (CD73), an enzyme involved in the conversion of AMP to adenosine. This biological activity has significant implications for various physiological and pathological processes, including cancer resistance, inflammation, and neurodegenerative diseases.

AMP-CP inhibits ecto-5'-nucleotidase, thereby preventing the production of adenosine from AMP. This inhibition can lead to increased levels of AMP and altered signaling pathways that are crucial for cellular responses. The compound has been shown to reverse doxorubicin resistance in multidrug-resistant (MDR) cancer cell lines, such as MCF7/A6 and L1210/A cells . Additionally, it enhances rhodamine uptake while inhibiting its efflux in ecto-5'-nucleotidase-positive MDR cells, indicating its potential role in overcoming drug resistance mechanisms .

Biological Effects

The biological effects of AMP-CP extend beyond its role as a CD73 inhibitor:

- Vasoconstriction : The compound has been demonstrated to induce vasoconstriction in rodent models, which may have implications for cardiovascular health .

- Inflammation : In a pleurisy model, AMP-CP exacerbated inflammation, suggesting that it may modulate inflammatory responses through adenosine signaling pathways .

- Neuroprotection : In models of Alzheimer's disease, AMP-CP has been shown to reduce memory loss induced by amyloid-beta (Aβ) peptides, indicating potential neuroprotective properties .

Research Findings and Case Studies

Several studies have highlighted the diverse biological activities of AMP-CP:

- Doxorubicin Resistance : A study found that AMP-CP effectively reversed doxorubicin resistance in MDR cancer cells. This was attributed to its ability to inhibit CD73 activity, leading to increased intracellular drug accumulation .

- Inflammation Models : Research indicated that AMP-CP exacerbates carrageenan-induced pleurisy in rats. The findings suggest that CD73 inhibition can enhance inflammatory responses, potentially complicating therapeutic strategies aimed at reducing inflammation .

- Neurodegenerative Disease Models : In Alzheimer's disease models, AMP-CP demonstrated the ability to mitigate cognitive decline associated with Aβ accumulation. This effect may be linked to altered adenosine signaling at the blood-brain barrier .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What is the synthetic pathway for α,β-methyleneadenosine 5'-diphosphate sodium salt, and how does its methylene modification enhance biochemical utility?

The synthesis involves modifying adenosine diphosphate (ADP) by introducing a methylene bridge between the α- and β-phosphate groups. Key steps include:

- Protection of reactive groups : Use of tert-butyldimethylsilyl (TBDMS) or trityl groups to shield hydroxyl groups on the ribose ring during synthesis .

- Methylene insertion : Reaction with methylenebis(phosphonate) reagents under controlled pH to form the α,β-methylene linkage, which replaces the oxygen atom in the phosphate bridge .

- Deprotection and purification : Acidic or fluoride-based cleavage of protecting groups, followed by ion-exchange chromatography to isolate the sodium salt form .

The methylene group confers resistance to hydrolysis by nucleotidases and phosphatases, making it a stable ATP/ADP analog for studying nucleotide-dependent enzymes .

Q. How does α,β-methyleneadenosine 5'-diphosphate sodium salt inhibit ecto-5'-nucleotidase (CD73), and what experimental assays validate its activity?

The compound acts as a competitive inhibitor by mimicking ADP’s structure, binding to CD73’s active site but resisting enzymatic cleavage due to its non-hydrolyzable methylene bridge . Validation methods include:

- Colorimetric assays : Measurement of inorganic phosphate release from AMP hydrolysis, with inhibition quantified via reduced phosphate detection .

- HPLC-based kinetic analysis : Direct monitoring of AMP-to-adenosine conversion rates in the presence of the inhibitor .

- Cellular assays : Use in cancer cell lines (e.g., MDR cells) to demonstrate reversal of drug resistance by blocking adenosine-mediated immunosuppression .

Q. What structural features of α,β-methyleneadenosine 5'-diphosphate sodium salt make it suitable for studying purinergic signaling?

- Ribose backbone : Maintains recognition by purinergic receptors (e.g., P2Y receptors) .

- Methylene bridge : Prevents enzymatic degradation, enabling prolonged receptor activation or inhibition studies .

- Sodium counterion : Enhances solubility in aqueous buffers for in vitro assays .

Applications include probing ATP/ADP-dependent pathways in platelet aggregation and immune cell regulation .

Advanced Research Questions

Q. How to design experiments to study the hydrolysis resistance of α,β-methyleneadenosine 5'-diphosphate sodium salt compared to native ADP?

- Comparative hydrolysis assays : Incubate equimolar concentrations of the compound and ADP with nucleotidases (e.g., CD73 or apyrase) at 37°C. Monitor degradation via:

- Enzymatic kinetics : Calculate Km and Vmax for ADP hydrolysis in the presence/absence of the inhibitor to assess competitive binding efficiency .

Q. How to resolve contradictory data in enzyme kinetic studies involving α,β-methyleneadenosine 5'-diphosphate sodium salt?

Contradictions often arise from assay conditions or enzyme isoforms. Mitigation strategies include:

- Buffer standardization : Use consistent pH (7.4) and ion concentrations (e.g., Mg²⁺) to avoid artefactual inhibition .

- Isoform-specific controls : Validate enzyme purity (e.g., recombinant CD73 vs. membrane-bound isoforms) via Western blotting .

- Allosteric effectors : Test for modulation by endogenous molecules (e.g., ATP or Zn²⁺) that may alter inhibitor binding .

Q. What methodological optimizations are required for using α,β-methyleneadenosine 5'-diphosphate sodium salt in live-cell imaging of nucleotide metabolism?

- Fluorescent tagging : Conjugate with probes like BODIPY-FL via the ribose hydroxyl group without disrupting the methylene-phosphonate moiety .

- Microscopy settings : Use low-intensity excitation to minimize phototoxicity; confirm localization via co-staining with organelle markers .

- Quantitative analysis : Pair with FRET-based adenosine sensors to correlate inhibition efficiency with intracellular adenosine levels .

Q. How to evaluate the compound’s specificity when used in nucleotide analog studies?

- Off-target screening : Test against related enzymes (e.g., adenylate kinase, ATPases) using activity assays .

- Crystallography : Resolve inhibitor-enzyme co-structures to confirm binding geometry vs. native ADP .

- RNA interference : Knock down CD73 in cell models to isolate inhibitor effects from background enzymatic activity .

Q. Methodological Considerations

Q. What are the best practices for storing and handling α,β-methyleneadenosine 5'-diphosphate sodium salt to ensure stability?

Properties

Molecular Formula |

C11H15N5Na2O9P2 |

|---|---|

Molecular Weight |

469.19 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |

InChI |

InChI=1S/C11H17N5O9P2.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1 |

InChI Key |

XBMIJZIUIGRFDM-LYYWGVPGSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.